![molecular formula C29H42N6O6 B049746 (2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[7-methyl-4-oxo-5-[[(E)-3-phenylprop-2-enoyl]amino]octanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid CAS No. 114563-66-5](/img/structure/B49746.png)
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[7-methyl-4-oxo-5-[[(E)-3-phenylprop-2-enoyl]amino]octanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnamoyl-leu-©gly-pro-arg is a synthetic peptide compound that has garnered interest in various fields of scientific research. This compound is composed of a sequence of amino acids, specifically leucine, glycine, proline, and arginine, with a cinnamoyl group attached. The unique structure of this compound allows it to interact with specific enzymes and proteins, making it valuable for biochemical and medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cinnamoyl-leu-©gly-pro-arg typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the cinnamoyl group is introduced through a coupling reaction with cinnamoyl chloride.
Industrial Production Methods
Industrial production of Cinnamoyl-leu-©gly-pro-arg follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. Additionally, large-scale production may involve optimization of reaction conditions to minimize costs and maximize yield.
Chemical Reactions Analysis
Types of Reactions
Cinnamoyl-leu-©gly-pro-arg can undergo various chemical reactions, including:
Oxidation: The cinnamoyl group can be oxidized to form cinnamic acid derivatives.
Reduction: Reduction reactions can modify the peptide backbone or the cinnamoyl group.
Substitution: The peptide can participate in nucleophilic substitution reactions, particularly at the arginine residue.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can react with the peptide under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cinnamoyl group can yield cinnamic acid, while reduction can produce various reduced forms of the peptide .
Scientific Research Applications
Cinnamoyl-leu-©gly-pro-arg has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential as a therapeutic agent in coagulation disorders and other medical conditions.
Industry: Utilized in the development of diagnostic assays and quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of Cinnamoyl-leu-©gly-pro-arg involves its interaction with specific enzymes and proteins. The peptide sequence allows it to bind to active sites of enzymes, modulating their activity. For instance, it can act as a substrate for serine proteases, leading to the cleavage of the peptide bond and release of the cinnamoyl group. This interaction can influence various biochemical pathways, including coagulation and fibrinolysis .
Comparison with Similar Compounds
Similar Compounds
Cinnamoyl-leu-gly-pro-arg: Similar structure but lacks the © modification.
Cinnamoyl-leu-gly-pro-lys: Substitutes arginine with lysine, altering its biochemical properties.
Cinnamoyl-leu-gly-pro-hyp: Contains hydroxyproline instead of proline, affecting its stability and interactions.
Uniqueness
Cinnamoyl-leu-©gly-pro-arg is unique due to the presence of the © modification, which can enhance its stability and specificity in biochemical assays. This modification allows for more precise interactions with target enzymes, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
114563-66-5 |
|---|---|
Molecular Formula |
C29H42N6O6 |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[7-methyl-4-oxo-5-[[(E)-3-phenylprop-2-enoyl]amino]octanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C29H42N6O6/c1-19(2)18-22(33-25(37)14-12-20-8-4-3-5-9-20)24(36)13-15-26(38)35-17-7-11-23(35)27(39)34-21(28(40)41)10-6-16-32-29(30)31/h3-5,8-9,12,14,19,21-23H,6-7,10-11,13,15-18H2,1-2H3,(H,33,37)(H,34,39)(H,40,41)(H4,30,31,32)/b14-12+/t21-,22?,23-/m0/s1 |
InChI Key |
STYWEFPKZWMXIX-XEQMMVGRSA-N |
SMILES |
CC(C)CC(C(=O)CCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C=CC2=CC=CC=C2 |
Isomeric SMILES |
CC(C)CC(C(=O)CCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)CCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C=CC2=CC=CC=C2 |
Synonyms |
cinnamido-2-methyl-5-oxoheptanoyl-prolyl-arginine cinnamoyl-Leu-(C)Gly-Pro-Arg |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B49670.png)
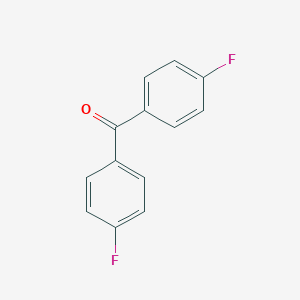
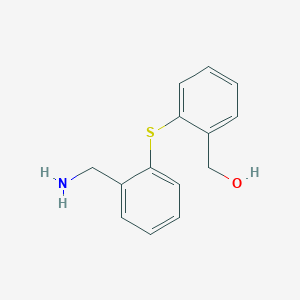
![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)
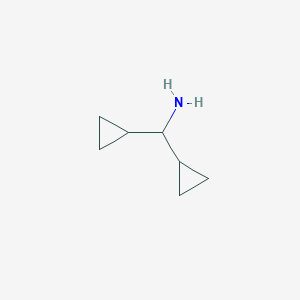
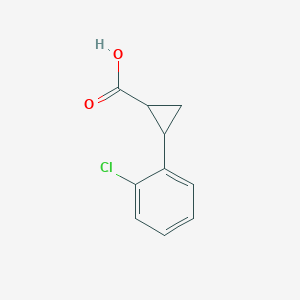
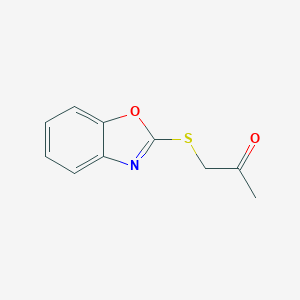
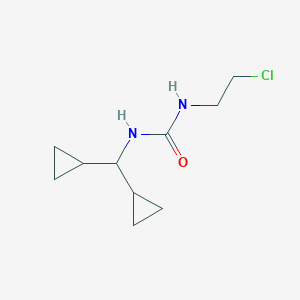
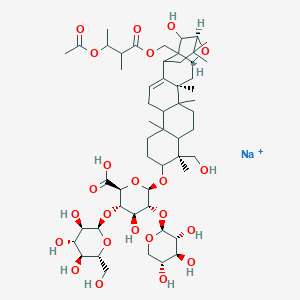
![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)


![[(8S,13S,14S,17S)-3-acetyloxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B49698.png)
